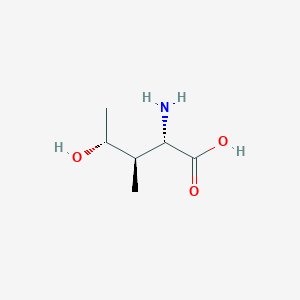

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is structurally related to other amino acids and plays a significant role in various biochemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Diabetes Management

4-hydroxyisoleucine has been extensively studied for its role in enhancing insulin secretion. Research indicates that this compound can stimulate insulin release from pancreatic beta cells in response to glucose, thereby improving glycemic control in diabetic patients. A study highlighted its effectiveness in reducing insulin resistance and improving insulin sensitivity, which is crucial for managing type 2 diabetes and preventing complications such as diabetic nephropathy and dyslipidemia .

Obesity and Metabolic Disorders

Beyond diabetes, 4-hydroxyisoleucine is being explored for its potential in weight management and metabolic syndrome. By promoting better glucose metabolism and lipid profiles, it may contribute to weight loss and the reduction of obesity-related health risks. Its ability to modulate lipid metabolism positions it as a promising candidate for further research in obesity treatment strategies .

Insulinotropic Effects

The mechanism by which 4-hydroxyisoleucine exerts its insulinotropic effects involves the modulation of several biochemical pathways:

- AMPK Activation : It enhances the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and glucose uptake.

- TNF-α Reduction : The compound has been shown to decrease levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and insulin resistance .

Synthetic Methods

The production of 4-hydroxyisoleucine has been achieved through various synthetic methods, including enzymatic processes that ensure high stereoselectivity. Recent advancements have focused on optimizing enzyme engineering to facilitate a more efficient one-step synthesis of this compound, yielding high purity suitable for pharmaceutical applications .

| Method | Details |

|---|---|

| Enzymatic Synthesis | Utilizes modified enzymes to achieve high stereoselectivity (>99% de) |

| Chemical Synthesis | Involves multi-step reactions; less favored due to complexity |

Clinical Trials

Several clinical trials have investigated the efficacy of 4-hydroxyisoleucine in diabetic patients:

- A trial demonstrated significant improvements in fasting blood glucose levels among participants taking the compound compared to a placebo group.

- Another study reported enhanced postprandial insulin responses, indicating its potential as an adjunct therapy for diabetes management .

Comparative Studies

Research comparing natural extracts containing 4-hydroxyisoleucine (e.g., fenugreek seeds) with synthetic forms has shown comparable biological activities, suggesting that synthetic production could meet therapeutic needs without relying solely on plant sources .

Mecanismo De Acción

The mechanism of action of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes, participating in various biochemical reactions. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging.

2-amino-4,6-dichloropyrimidine-5-carbaldehyde: A compound used in the synthesis of pyrimidine-based drugs.

Uniqueness

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid, commonly known as 4-hydroxyisoleucine , is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and insulin secretion. This compound is primarily derived from fenugreek seeds and has been researched for its insulinotropic properties, making it a candidate for diabetes management.

- Molecular Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- Structure : The compound features a hydroxyl group at the fourth carbon, which is crucial for its biological activity.

Insulinotropic Effects

Research indicates that this compound enhances insulin secretion from pancreatic beta cells. This effect is particularly significant in the context of glucose metabolism:

- Mechanism of Action : The compound appears to stimulate insulin release through a glucose-dependent mechanism. It enhances the sensitivity of beta cells to glucose, thereby promoting insulin secretion when blood glucose levels rise .

- Case Studies : In studies involving diabetic models, administration of 4-hydroxyisoleucine resulted in improved glycemic control and increased insulin levels. For instance, one study demonstrated that doses as low as 1 µM could significantly enhance insulin secretion in vitro .

Metabolic Effects

Beyond its insulinotropic properties, this compound influences various metabolic pathways:

- Lipid Metabolism : Preliminary studies suggest that this amino acid may play a role in lipid metabolism by modulating fatty acid oxidation and synthesis. This could have implications for managing obesity and metabolic syndrome .

- Protein Synthesis : As an amino acid derivative, it may also contribute to protein synthesis processes within muscle tissues, potentially aiding in muscle recovery and growth after exercise .

Research Findings

A comprehensive review of literature provides insights into the biological activities associated with this compound:

| Study | Findings |

|---|---|

| Ribes et al. (2010) | Demonstrated that 4-hydroxyisoleucine significantly stimulates insulin secretion in a dose-dependent manner. |

| Rolland-Fulcrand et al. (2004) | Highlighted the compound's potential as an insulinotropic agent isolated from fenugreek seeds. |

| Recent Clinical Trials | Ongoing trials are assessing the efficacy of 4-hydroxyisoleucine in diabetic patients to evaluate its role in glycemic control and overall metabolic health. |

Propiedades

Número CAS |

21704-86-9 |

|---|---|

Fórmula molecular |

C6H13NO3 |

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5-/m0/s1 |

Clave InChI |

OSCCDBFHNMXNME-LMVFSUKVSA-N |

SMILES isomérico |

C[C@@H]([C@@H](C)O)[C@@H](C(=O)O)N |

SMILES canónico |

CC(C(C)O)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.